2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)-
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Overview
Description
2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- is a fluorinated organic compound with the molecular formula C7H2F14. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is a derivative of pentene, where hydrogen atoms are replaced by fluorine atoms and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- typically involves the fluorination of pentene derivatives. One common method is the reaction of pentene with fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF). The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially or fully hydrogenated products.
Substitution: Formation of substituted pentene derivatives.
Scientific Research Applications
2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong bonds with other molecules, influencing various chemical pathways. The compound’s fluorinated structure allows it to participate in unique reactions that are not possible with non-fluorinated analogs.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,4,4,5,5,5-Octafluoro-2-pentene
- 1,1,1,3,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)-2-pentene
- 2-pentene, 1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)-
Uniqueness
2-Pentene, 1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)- is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
63703-15-1 |
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Molecular Formula |
C7F14 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
1,1,1,3,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pent-2-ene |
InChI |
InChI=1S/C7F14/c8-2(1(4(10,11)12)5(13,14)15)3(9,6(16,17)18)7(19,20)21 |
InChI Key |
HGJZRABAOUVIOR-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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